molecular formula C16H15N3O5 B5753546 N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide

Cat. No.: B5753546
M. Wt: 329.31 g/mol
InChI Key: UKZFUTMATOYHDJ-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide typically involves multiple steps. One common method is the reaction of 4-nitrobenzoyl chloride with N-(4-methoxyphenyl)glycine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide and methoxy groups can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-nitrobenzamide
  • N-{2-[(4-methoxyanilino)methyl]phenol}
  • N-{2-[(4-methoxyphenyl)amino]ethyl}-4-nitrobenzamide

Uniqueness

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro and a methoxy group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research applications .

Properties

IUPAC Name

N-[2-(4-methoxyanilino)-2-oxoethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-24-14-8-4-12(5-9-14)18-15(20)10-17-16(21)11-2-6-13(7-3-11)19(22)23/h2-9H,10H2,1H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZFUTMATOYHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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